tert-Butyl (piperidin-1-ylmethyl)carbamate
Overview
Description
“tert-Butyl (piperidin-1-ylmethyl)carbamate” is a chemical compound with the molecular formula C11H22N2O2 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “tert-Butyl (piperidin-1-ylmethyl)carbamate” is represented by the formula C11H22N2O2 . For a more detailed structural analysis, you may need to refer to specialized databases or software.Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-Butyl (piperidin-1-ylmethyl)carbamate” include a molecular weight of 214.31 . It is advised to be stored in a dark place .Scientific Research Applications
Synthesis of N-heterocycles
Chiral sulfinamides, particularly tert-butanesulfinamide, have been extensively utilized in the stereoselective synthesis of amines and their derivatives. This methodology provides access to a wide array of structurally diverse N-heterocycles, such as piperidines, pyrrolidines, and azetidines, which are key structural motifs in many natural products and therapeutically relevant compounds. The review by Philip et al. (2020) highlights the application of tert-butanesulfinamide mediated asymmetric N-heterocycle synthesis, demonstrating its significance in the creation of complex molecules for scientific research and therapeutic applications R. Philip, S. Radhika, P. Saranya, G. Anilkumar, 2020.
Synthetic Routes Analysis
The compound tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate, closely related to tert-Butyl (piperidin-1-ylmethyl)carbamate, plays a crucial role in the synthesis of vandetanib, a therapeutic agent. Mi (2015) discusses various synthetic routes for vandetanib production, emphasizing the versatility of tert-butyl (piperidin-1-ylmethyl)carbamate derivatives in industrial pharmaceutical manufacturing. This analysis underscores the importance of understanding and optimizing synthetic pathways for the large-scale production of medically important compounds W. Mi, 2015.
Environmental and Toxicity Studies
Liu and Mabury (2020) reviewed the occurrence, human exposure, and toxicity of Synthetic Phenolic Antioxidants (SPAs), including derivatives of tert-butyl compounds. They highlight the widespread use of these compounds in various products to extend shelf life and improve stability. The review details the environmental presence of these antioxidants, their pathways of human exposure, and associated toxicological concerns. It underscores the need for future research to explore the environmental behaviors, human health impacts, and potential for developing safer alternatives Runzeng Liu, S. Mabury, 2020.
Safety And Hazards
Future Directions
properties
IUPAC Name |
tert-butyl N-(piperidin-1-ylmethyl)carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)12-9-13-7-5-4-6-8-13/h4-9H2,1-3H3,(H,12,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPXPHCXLMWXYDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCN1CCCCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501229204 | |
Record name | 1,1-Dimethylethyl N-(1-piperidinylmethyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501229204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (piperidin-1-ylmethyl)carbamate | |
CAS RN |
1199215-69-4 | |
Record name | 1,1-Dimethylethyl N-(1-piperidinylmethyl)carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1199215-69-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl N-(1-piperidinylmethyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501229204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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